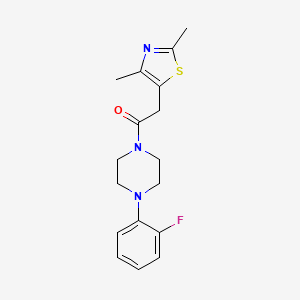

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Description

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 2 and 4, linked to a piperazine moiety bearing a 2-fluorophenyl group. This structure combines a thiazole core—known for its role in medicinal chemistry due to bioisosteric properties with benzene and pyridine—with a piperazine scaffold that enhances pharmacokinetic properties, such as solubility and receptor binding . The compound is synthesized via nucleophilic substitution reactions, typically involving α-bromoethanone intermediates and substituted piperazines under nitrogen atmosphere .

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c1-12-16(23-13(2)19-12)11-17(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)18/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPLNNWQFKWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting from 2,4-dimethylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.

Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Acylation and Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo nucleophilic reactions with acyl chlorides or alkyl halides. This modification alters electronic properties and enhances target binding in drug design.

Table 1: Acylation/Alkylation Reactions

Condensation and Nucleophilic Additions at the Ethanone Group

The ketone group participates in condensation reactions, forming hydrazones or enaminones, which are intermediates for heterocyclic syntheses.

Table 2: Ketone-Mediated Reactions

Electrophilic Substitution on the Thiazole Ring

The 2,4-dimethylthiazole ring undergoes regioselective halogenation and nitration, though steric hindrance from methyl groups limits reactivity.

Table 3: Thiazole Ring Modifications

| Reaction Type | Reagent | Conditions | Product Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|---|

| Bromination | Br₂ in AcOH | RT, 6h | 60 | C3-position dominance | |

| Nitration | HNO₃/H₂SO₄ | 0°C → RT, 2h | 45 | C5-nitro derivative |

Fluorophenyl Ring Reactivity

Table 4: Fluorophenyl Ring Reactions

Key Mechanistic Insights

-

Piperazine Acylation : Proceeds via nucleophilic attack on acyl chlorides, forming stable amides. Steric effects from the fluorophenyl group reduce reaction rates compared to unsubstituted piperazines .

-

Thiazole Bromination : Electrophilic bromine attacks the electron-rich C3 position, favored over C5 due to methyl group deactivation .

-

Enaminone Formation : DMF-DMA facilitates keto-enol tautomer stabilization, enabling cyclocondensation with amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with thiazole and piperazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2,4-dimethylthiazole can induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). The specific interactions and mechanisms of action are still being elucidated, but preliminary data suggest that this compound may inhibit tumor growth through:

- Induction of cell cycle arrest.

- Modulation of apoptotic pathways.

Case Study : A study evaluating similar compounds demonstrated that they effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, showcasing their potential as lead compounds for further development .

Antimicrobial Properties

The thiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds similar to 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone exhibit:

- Antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal properties against common pathogens.

Data Table: Antimicrobial Activity of Thiazole Derivatives

Central Nervous System (CNS) Disorders

There is emerging interest in the application of this compound in treating CNS disorders such as depression and anxiety. The piperazine component is known to interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies suggest that analogs of this compound may exhibit antidepressant-like effects.

Research Insight : A study on piperazine derivatives indicated significant improvements in behavioral models of depression, suggesting a potential for developing new antidepressants .

Synthesis and Development

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions that include:

- Formation of the thiazole ring.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Final modifications to enhance biological activity.

Mechanism of Action

The mechanism of action for 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may:

Bind to Receptors: Interact with specific receptors in the body, modulating their activity.

Inhibit Enzymes: Act as inhibitors for certain enzymes, affecting metabolic pathways.

Modulate Ion Channels: Influence ion channel activity, altering cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Variations and Structural Analogues

Key structural differences among analogs lie in the substituents on the thiazole/tetrazole rings and the aryl/piperazine groups:

Physicochemical Properties

- Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl, bromo) exhibit higher melting points (154–177°C) compared to those with electron-donating groups (e.g., methoxy: 131–134°C) due to enhanced intermolecular interactions .

- Molecular Weight : The target compound (~371 g/mol) is lighter than sulfonyl-containing analogs (e.g., 7e: 520 g/mol), suggesting improved bioavailability .

Research Findings and Implications

Role of Fluorine: The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as fluorine’s electronegativity stabilizes the aryl ring against oxidative enzymes .

Thiazole vs.

Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (e.g., in 7e–7r) enhance thermal stability but may increase molecular weight and reduce solubility, whereas carbonyl linkers (as in the target compound) balance lipophilicity and solubility .

Biological Activity

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, with the CAS number 1235639-68-5, is a compound that combines a thiazole moiety with a piperazine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural properties, and biological activities, supported by relevant research findings and data.

The molecular formula of the compound is with a molecular weight of 333.4 g/mol. The structure features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. A study demonstrated that thiazole-based compounds can inhibit key cellular pathways involved in cancer progression. For instance, certain thiazole derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced levels of the Mcl-1 antiapoptotic protein and triggering apoptosis in cancer cells .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone | TBD | Inhibits CDK9 |

| Thiazole Derivative A | <30 | Induces apoptosis |

| Thiazole Derivative B | <50 | Inhibits tumor growth |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that various thiazole compounds exhibit antibacterial activity against strains like E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Neuropharmacological Effects

Some studies have highlighted the potential neuropharmacological effects of thiazole derivatives. For example, certain compounds have been reported to exhibit anticonvulsant activity, suggesting their utility in treating neurological disorders . The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly enhance anticonvulsant efficacy.

Case Study 1: Anticancer Efficacy

A recent study investigated a series of thiazole compounds, including derivatives similar to 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, for their anticancer effects on human glioblastoma cells. Results showed that these compounds could reduce cell viability significantly compared to controls, with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a variety of thiazole derivatives were tested against common bacterial strains using the agar well diffusion method. The results demonstrated that some derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin . This suggests a promising avenue for developing new antimicrobial agents based on thiazole scaffolds.

Q & A

Q. What statistical models are suitable for analyzing dose-response conflicts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.